molecular formula C10H17NO3 B12232136 N-(oxan-4-yl)oxolane-3-carboxamide

N-(oxan-4-yl)oxolane-3-carboxamide

Cat. No.: B12232136
M. Wt: 199.25 g/mol
InChI Key: YGJULSFSGUPQPO-UHFFFAOYSA-N
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Description

N-(Oxan-4-yl)oxolane-3-carboxamide is a bicyclic carboxamide derivative featuring two oxygen-containing heterocycles: oxane (tetrahydropyran) and oxolane (tetrahydrofuran). The compound is characterized by a carboxamide linkage (-CONH-) bridging the oxolane-3-carbonyl group and the oxan-4-amine moiety.

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

N-(oxan-4-yl)oxolane-3-carboxamide

InChI

InChI=1S/C10H17NO3/c12-10(8-1-4-14-7-8)11-9-2-5-13-6-3-9/h8-9H,1-7H2,(H,11,12)

InChI Key

YGJULSFSGUPQPO-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC(=O)C2CCOC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxan-4-yl)oxolane-3-carboxamide typically involves the reaction of oxane derivatives with oxolane-3-carboxylic acid derivatives under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the oxane and oxolane rings.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(oxan-4-yl)oxolane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

N-(oxan-4-yl)oxolane-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(oxan-4-yl)oxolane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Heterocyclic Carboxamide Families

The provided evidence highlights two key classes of carboxamides for comparison:

  • Chromene-3-carboxamides (e.g., compound 12 in ): Feature a 2-oxo-2H-chromene scaffold linked to a sulfamoylphenyl group.
  • Quinoline-3-carboxamides (e.g., compound 47 in ): Incorporate a 4-oxo-1,4-dihydroquinoline core with adamantyl and alkyl substituents.
Key Structural Differences:
Feature N-(Oxan-4-yl)oxolane-3-carboxamide Chromene-3-carboxamide (12) Quinoline-3-carboxamide (47)
Core Structure Oxolane + oxane bicyclic system 2-Oxochromene 4-Oxo-1,4-dihydroquinoline
Substituents None (bicyclic system only) 4-Sulfamoylphenyl 3,5-Dimethyladamantyl + pentyl
Functional Groups Carboxamide Carboxamide + sulfonamide Carboxamide + thioxo
Analogous Syntheses from Evidence:
  • Chromene-3-carboxamide (12) : Synthesized via condensation of 3-carboxycoumarin derivatives with sulfamoylphenylamines in acetic acid/sodium acetate .
  • Quinoline-3-carboxamide (47): Prepared through multi-step routes involving cyclization of malonate intermediates and subsequent alkylation/adamantylation .

Physicochemical Properties

Hypothetical Properties of N-(Oxan-4-yl)oxolane-3-carboxamide:
  • Solubility : Moderate polarity due to oxygen-rich bicyclic system; likely soluble in polar aprotic solvents (e.g., DMSO).
  • Stability : Susceptible to hydrolysis under acidic/basic conditions due to the carboxamide bond.
Experimental Data for Analogues:
Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) $ ^1 \text{H-NMR} $ Key Signals (δ, ppm)
Chromene-3-carboxamide (12) Not reported 1664 7.20–7.92 (ArH), 10.13 (NH)
Quinoline-3-carboxamide (47) Not reported 1660–1680 1.20–2.50 (adamantyl CH), 7.50–8.20 (ArH)

Critical Analysis of Limitations

  • Data Gaps : Direct experimental data for N-(Oxan-4-yl)oxolane-3-carboxamide are absent in the evidence, necessitating extrapolation from analogs.
  • Structural Complexity: The bicyclic system may introduce steric hindrance, reducing reactivity compared to planar chromene/quinoline derivatives.

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